N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide is a complex organic compound that features a cyano group, a thiadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Propanamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: Possible use as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or interacting with receptors, thereby modulating biological pathways.
Agricultural Chemistry: It could function by disrupting essential biological processes in pests or weeds.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)butanamide
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS2/c1-7(2)11(4,5-12)14-9(16)8(3)18-10-15-13-6-17-10/h6-8H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKRFDAEJRWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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